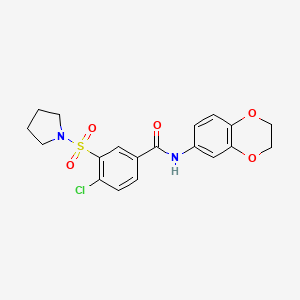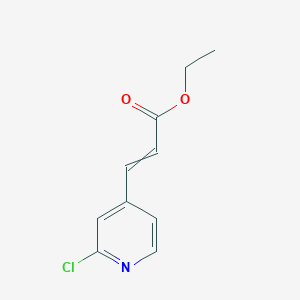![molecular formula C18H20N14O4S4 B12486982 5,5'-(ethane-1,2-diylbis{[4-(methylcarbamoyl)-1H-1,2,3-triazole-1,5-diyl]sulfanediyl})bis(N-methyl-1,2,3-thiadiazole-4-carboxamide)](/img/structure/B12486982.png)
5,5'-(ethane-1,2-diylbis{[4-(methylcarbamoyl)-1H-1,2,3-triazole-1,5-diyl]sulfanediyl})bis(N-methyl-1,2,3-thiadiazole-4-carboxamide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-5-{[5-(methylcarbamoyl)-3-{2-[4-(methylcarbamoyl)-5-{[4-(methylcarbamoyl)-1,2,3-thiadiazol-5-yl]sulfanyl}-1,2,3-triazol-1-yl]ethyl}-1,2,3-triazol-4-yl]sulfanyl}-1,2,3-thiadiazole-4-carboxamide is a complex organic compound featuring multiple functional groups, including triazole, thiadiazole, and carbamoyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-5-{[5-(methylcarbamoyl)-3-{2-[4-(methylcarbamoyl)-5-{[4-(methylcarbamoyl)-1,2,3-thiadiazol-5-yl]sulfanyl}-1,2,3-triazol-1-yl]ethyl}-1,2,3-triazol-4-yl]sulfanyl}-1,2,3-thiadiazole-4-carboxamide typically involves multi-step organic synthesis. The process may start with the preparation of intermediate compounds such as 1,2,3-thiadiazole and 1,2,3-triazole derivatives, followed by the introduction of carbamoyl groups through reactions with methyl isocyanate or similar reagents. The final step often involves coupling these intermediates under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Análisis De Reacciones Químicas
Types of Reactions
N-methyl-5-{[5-(methylcarbamoyl)-3-{2-[4-(methylcarbamoyl)-5-{[4-(methylcarbamoyl)-1,2,3-thiadiazol-5-yl]sulfanyl}-1,2,3-triazol-1-yl]ethyl}-1,2,3-triazol-4-yl]sulfanyl}-1,2,3-thiadiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole and triazole rings can be oxidized under specific conditions.
Reduction: The carbamoyl groups can be reduced to amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the carbamoyl and sulfanyl groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce primary or secondary amines.
Aplicaciones Científicas De Investigación
N-methyl-5-{[5-(methylcarbamoyl)-3-{2-[4-(methylcarbamoyl)-5-{[4-(methylcarbamoyl)-1,2,3-thiadiazol-5-yl]sulfanyl}-1,2,3-triazol-1-yl]ethyl}-1,2,3-triazol-4-yl]sulfanyl}-1,2,3-thiadiazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or stability.
Mecanismo De Acción
The mechanism of action of N-methyl-5-{[5-(methylcarbamoyl)-3-{2-[4-(methylcarbamoyl)-5-{[4-(methylcarbamoyl)-1,2,3-thiadiazol-5-yl]sulfanyl}-1,2,3-triazol-1-yl]ethyl}-1,2,3-triazol-4-yl]sulfanyl}-1,2,3-thiadiazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites or allosteric sites, altering the function of the target protein and modulating biological pathways. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
Methyl N-(4-chloro-2-methylphenyl)carbamate: A related compound with similar functional groups but different structural arrangement.
Methyl N-(3-chloro-4-methylphenyl)carbamate: Another similar compound with variations in the position of substituents.
Uniqueness
N-methyl-5-{[5-(methylcarbamoyl)-3-{2-[4-(methylcarbamoyl)-5-{[4-(methylcarbamoyl)-1,2,3-thiadiazol-5-yl]sulfanyl}-1,2,3-triazol-1-yl]ethyl}-1,2,3-triazol-4-yl]sulfanyl}-1,2,3-thiadiazole-4-carboxamide is unique due to its combination of multiple functional groups and the specific arrangement of these groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C18H20N14O4S4 |
|---|---|
Peso molecular |
624.7 g/mol |
Nombre IUPAC |
N-methyl-5-[5-(methylcarbamoyl)-3-[2-[4-(methylcarbamoyl)-5-[4-(methylcarbamoyl)thiadiazol-5-yl]sulfanyltriazol-1-yl]ethyl]triazol-4-yl]sulfanylthiadiazole-4-carboxamide |
InChI |
InChI=1S/C18H20N14O4S4/c1-19-11(33)7-15(37-17-9(13(35)21-3)25-29-39-17)31(27-23-7)5-6-32-16(8(24-28-32)12(34)20-2)38-18-10(14(36)22-4)26-30-40-18/h5-6H2,1-4H3,(H,19,33)(H,20,34)(H,21,35)(H,22,36) |
Clave InChI |
OGLQHINPMFIWGQ-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)C1=C(N(N=N1)CCN2C(=C(N=N2)C(=O)NC)SC3=C(N=NS3)C(=O)NC)SC4=C(N=NS4)C(=O)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzyl}-1H-1,2,4-triazol-3-amine](/img/structure/B12486901.png)
![N'-[(3E)-1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(9H-carbazol-9-yl)propanehydrazide](/img/structure/B12486903.png)
![2-amino-6-methyl-4-(5-methylfuran-2-yl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B12486914.png)
![3-[3-[(Dimethylamino)methyl]-4-methoxyphenyl]prop-2-enoic acid](/img/structure/B12486922.png)

![Ethyl 2-(morpholin-4-yl)-5-[(trichloroacetyl)amino]benzoate](/img/structure/B12486951.png)
![N-{5-[(2-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}cyclohexanecarboxamide](/img/structure/B12486954.png)
![N-{[2-(3,5-dichloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3,5-diethoxybenzamide](/img/structure/B12486959.png)
![1-(2,5-dimethylphenyl)-3-(naphthalen-2-yl)-4H,5H,6H,7H,8H-pyrazolo[3,4-b]azepine](/img/structure/B12486961.png)
![2-{[4-ethyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B12486966.png)


![N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(3-methoxyphenyl)-N~2~-methylglycinamide](/img/structure/B12486986.png)
![N~2~-(3-bromophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B12486988.png)
